2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a pyrimidine-4-carbonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactionsKey steps may include cyclization reactions, sulfonylation, and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of scalable reaction conditions, efficient purification techniques, and the implementation of green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Pyrimidine-4-carboxamides
Uniqueness
What sets 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C17H17N5O2S/c18-8-15-6-7-19-17(20-15)21-9-13-11-22(12-14(13)10-21)25(23,24)16-4-2-1-3-5-16/h1-7,13-14H,9-12H2 |
InChI Key |
QEMSVCDTRATBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC(=N3)C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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